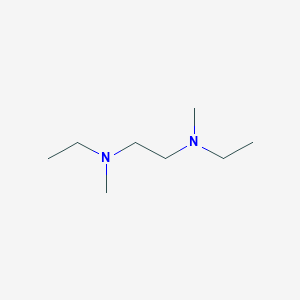

N,N'-Diethyl-N,N'-dimethylethylenediamine

Description

The exact mass of the compound N,N'-Diethyl-N,N'-dimethylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166317. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Diethyl-N,N'-dimethylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diethyl-N,N'-dimethylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-diethyl-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-5-9(3)7-8-10(4)6-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTBHGDNJBIYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCN(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059344 | |

| Record name | N,N'-Diethyl-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-66-1 | |

| Record name | N,N′-Diethyl-N,N′-dimethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diethyl-N,N'-dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-diethyl-N1,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethyl-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethyl-N,N'-dimethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N2-Diethyl-N1,N2-dimethyl-1,2-ethanediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EBB9U823K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Diethyl-N,N'-dimethylethylenediamine chemical structure

Technical Whitepaper: -Diethyl- -dimethylethylenediamine (DEDMEDA)[1]

Executive Summary

This guide details the structural advantages of DEDMEDA in organometallic catalysis and Atomic Layer Deposition (ALD), providing a validated synthesis protocol and handling framework for high-purity applications.[1]

Chemical Identity & Structural Analysis[1]

DEDMEDA functions primarily as a bidentate Lewis base.[1] Its utility is defined by the specific steric environment created by the ethyl groups on the nitrogen centers, which modulate the reactivity of coordinated metal ions (e.g., Lithium, Zinc, Magnesium) more effectively than its permethylated analogs.[1]

Physicochemical Profile[1][2]

| Property | Specification |

| IUPAC Name | |

| CAS Number | 106-66-1 |

| Molecular Formula | |

| Molecular Weight | 144.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (Est.) | 155°C - 165°C (at 760 mmHg) |

| Solubility | Miscible in ethanol, ether, hexane, toluene; Soluble in water (exothermic) |

| Ligand Type | Bidentate (Chelating), |

Structural Visualization (Graphviz)[1]

The following diagram illustrates the symmetrical structure and the potential for chelation.

Figure 1: Structural connectivity and bidentate coordination mode of DEDMEDA.

Synthesis Protocol: Eschweiler-Clarke Methylation[1]

While DEDMEDA can be synthesized via the reaction of 1,2-dichloroethane with

The preferred laboratory-scale method is the Eschweiler-Clarke methylation of the commercially available precursor

Reaction Scheme

Step-by-Step Methodology

Safety Pre-check: Perform in a fume hood. Formaldehyde is a carcinogen; Formic acid is corrosive.[1]

-

Reagent Preparation:

-

Charge a 500 mL round-bottom flask with

-Diethylethylenediamine (0.1 mol, 11.6 g). -

Cool the flask to 0°C in an ice bath.

-

-

Acid Addition (Causality: Exotherm Control):

-

Aldehyde Addition:

-

Reflux (The Driving Force):

-

Work-up & Isolation:

-

Purification:

Synthesis Logic Flow

Figure 2: Mechanistic pathway of the Eschweiler-Clarke synthesis.[1]

Applications & Coordination Chemistry[1][4][5]

Organolithium Tuning

In drug discovery, lithiation reactions often require specific aggregates.[1]

-

TMEDA: Forms tight, 5-membered chelates, often creating monomeric, highly reactive butyl-lithium species.[1]

-

DEDMEDA: The ethyl groups introduce steric clash that prevents the formation of overly stable aggregates.[1] This is crucial when enantioselective deprotonation is required, as the bulkier ligand can influence the stereochemical outcome of the reaction.[1]

Atomic Layer Deposition (ALD)

DEDMEDA is an emerging precursor ligand for Zinc and Copper ALD processes.[1]

-

Volatility: The replacement of hydrogen (in secondary amines) with methyl/ethyl groups eliminates hydrogen bonding, significantly increasing volatility—a critical requirement for ALD precursors.[1]

-

Thermal Stability: The absence of

-hydrogens on the nitrogen (it is tertiary) prevents low-temperature decomposition pathways, allowing for wider ALD temperature windows.[1]

Safety & Handling (EHS)[1]

DEDMEDA is a hazardous amine.[1] Strict adherence to the following protocols is mandatory.

| Hazard Class | GHS Category | Precautionary Measure |

| Flammability | Category 3 | Ground all glassware; use spark-proof tools.[1] Flash point estimated ~35-45°C. |

| Skin Corrosion | Category 1B | Wear nitrile gloves (double gloving recommended) and face shield.[1] |

| Acute Toxicity | Category 4 (Oral) | Do not pipette by mouth.[1] Work strictly in a fume hood. |

Spill Protocol:

References

-

PubChem. (n.d.).[1] N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[1] Journal of the American Chemical Society, 55(11), 4571–4587.[1] (Foundational chemistry for the Eschweiler-Clarke protocol).

Technical Guide: N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1)

[1][2][3][4][5]

Executive Summary: Beyond TMEDA

In the landscape of bidentate amine ligands, N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1) occupies a critical "Goldilocks" zone.[1][2] While N,N,N',N'-Tetramethylethylenediamine (TMEDA) is the industry standard for lithium activation and coordination chemistry, its steric profile is fixed.[1][2]

This molecule—often referred to as a "mixed-alkyl" ethylenediamine—introduces ethyl groups on the nitrogen centers, increasing steric bulk without sacrificing the chelating bite angle.[1][2] This guide details the nomenclature, physicochemical profile, and experimental utility of this specialized ligand, providing a roadmap for researchers requiring precise steric tuning in organometallic catalysis and Atomic Layer Deposition (ALD).[1][2]

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible science.[1][2] This compound is frequently confused with its isomers (e.g., N,N-diethyl-N',N'-dimethyl...).[1][2] The symmetric distribution of ethyl and methyl groups is its defining feature.[1][2]

Synonyms and Identifiers

| Category | Primary Identifier / Synonym | Notes |

| Common Name | N,N'-Diethyl-N,N'-dimethylethylenediamine | Denotes symmetry: one Et and one Me on each nitrogen.[1][2][3][4][5] |

| IUPAC Name | N,N'-Diethyl-N,N'-dimethylethane-1,2-diamine | The rigorous systematic name.[1][2] |

| CAS Number | 106-66-1 | Unique identifier.[1][2][3][4][6] Do not confuse with 108-00-9 (unsymmetrical).[1][2] |

| Inverted Name | N,N'-Dimethyl-N,N'-diethylethylenediamine | Functionally identical; order of substituents varies by vendor.[1][2] |

| Systematic | 1,2-Ethanediamine, N1,N2-diethyl-N1,N2-dimethyl- | Used in chemical indexing services (e.g., CAS, PubChem).[1][2] |

| Abbreviation | DEDMEDA | Non-standard but logical abbreviation used in internal lab notebooks.[1][2] |

Structural Visualization

The following diagram illustrates the symmetric connectivity of the molecule. Note the

[1][2][3]

Physicochemical Properties

Unlike the ubiquitous TMEDA, experimental data for CAS 106-66-1 is sparse in public databases.[1][2] The values below synthesize predicted models with comparative analysis of homologous series (TMEDA vs. TEEDA).

| Property | Value (Estimated/Predicted) | Comparative Note |

| Molecular Weight | 144.26 g/mol | Heaviers than TMEDA (116.21 g/mol ).[1][2] |

| Boiling Point | 159 - 160 °C (at 760 mmHg) | Significantly higher than TMEDA (121 °C); lower than TEEDA (189 °C).[1][2] |

| Density | ~0.823 g/mL | Slightly denser than TMEDA (0.775 g/mL).[1][2] |

| Appearance | Colorless to pale yellow liquid | Typical of aliphatic diamines; oxidizes/yellows upon air exposure.[1][2] |

| Solubility | Miscible in organic solvents | Soluble in EtOH, Et2O, THF, Toluene.[1][2] |

| pKa | ~9.0 (Predicted) | Strong base, capable of deprotonating weak acids.[1][2] |

Technical Insight: The elevated boiling point (~160°C) makes this ligand superior for reactions requiring higher temperatures where TMEDA might flash off, yet it remains volatile enough for removal by vacuum distillation.[1][2]

Strategic Applications

Steric Tuning in Organolithium Chemistry

The primary utility of N,N'-Diethyl-N,N'-dimethylethylenediamine is as a Lewis base ligand for organolithium reagents (e.g., n-BuLi).[1][2]

-

Mechanism: Like TMEDA, it breaks up lithium hexamers/tetramers into more reactive monomers or dimers.[1][2]

-

The Advantage: The ethyl groups increase steric hindrance around the nitrogen lone pairs.[1][2] This can modulate the reactivity of the lithium center, potentially improving regioselectivity in lithiation reactions where TMEDA is too unhindered and leads to non-specific activation.[1][2]

Precursor for Atomic Layer Deposition (ALD)

Volatile diamines are critical precursors for depositing metal nitride thin films.[1][2]

-

Role: It acts as a ligand to stabilize metal centers (e.g., Zn, Mg, Cu) during transport in the gas phase.[1][2]

-

Benefit: The asymmetry of the alkyl groups (ethyl vs. methyl) often disrupts crystal packing in the solid precursor, lowering the melting point and increasing volatility compared to fully symmetric analogs like TEEDA.[1][2]

Pharmaceutical Synthesis

As a secondary amine derivative, it serves as a building block for constructing complex pharmaceutical scaffolds, particularly those requiring a diamine linker with specific lipophilicity profiles.[1][2]

Synthesis & Handling Protocol

Warning: This compound is corrosive and flammable.[1][2] All operations must be performed in a fume hood.

Synthesis Route (Methylation Strategy)

The most direct synthesis involves the methylation of N,N'-diethylethylenediamine, which is commercially available.[1][2]

-

Reagents: N,N'-Diethylethylenediamine, Formaldehyde (aq), Formic acid (Eschweiler-Clarke conditions).[1][2]

-

Procedure:

Safety Data (GHS Classification)

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine.[1][2] Retrieved January 29, 2026 from [Link][1][2]

-

Chemical Abstracts Service (CAS). CAS Registry Number 106-66-1.[1][2] American Chemical Society.[1][2] Retrieved from [Link][1][2][6]

Sources

- 1. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Ethanediamine, N,N'-diethyl-N,N'-dimethyl- (CAS 106-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl- | C8H20N2 | CID 67153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Full text of "The Daily Colonist (1929-5-28)" [archive.org]

Technical Guide: 1H NMR Spectrum of N,N'-Diethyl-N,N'-dimethylethylenediamine

The following technical guide details the 1H NMR characterization of N,N'-diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1).

CAS Registry Number: 106-66-1

Formula:

Executive Summary

N,N'-Diethyl-N,N'-dimethylethylenediamine is a symmetric, bidentate tertiary amine ligand frequently employed in organometallic synthesis (e.g., organolithium stabilization) and coordination chemistry.[1][2][3] Its efficacy as a Lewis base is comparable to the widely used N,N,N',N'-tetramethylethylenediamine (TMEDA), though it offers distinct steric properties due to the ethyl substituents.[2][3]

This guide provides a definitive analysis of its proton nuclear magnetic resonance (

Structural Analysis & Symmetry

Before interpreting the spectrum, one must understand the magnetic environments created by the molecular symmetry.[2][3]

-

Symmetry: The molecule possesses a

axis of rotation bisecting the ethylene bridge.[2][3] -

Implication: The two N-methyl groups are chemically equivalent.[2][3] The two N-ethyl groups are chemically equivalent.[2][3] The four protons on the central ethylene bridge are chemically equivalent (assuming rapid conformational averaging).[2][3]

Proton Environments

We define four distinct proton environments for assignment:

-

(Terminal Methyls): The methyl protons of the ethyl groups (

-

(N-Methyls): The methyl protons directly attached to nitrogen (

-

(Ethyl Methylenes): The methylene protons of the ethyl groups (

-

(Bridge Methylenes): The protons on the central ethylene backbone (

Experimental Methodology

To reproduce the standard spectrum described below, adhere to the following protocol.

Sample Preparation[2][3][4][5][6]

-

Solvent: Deuterated Chloroform (

) is the standard solvent.[2][3] It minimizes exchangeable proton interference and provides a consistent lock signal.[2][3] -

Concentration: ~10-20 mg of analyte in 0.6 mL solvent.[2][3]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[2][3]

Instrument Parameters

-

Pulse Sequence: Standard single-pulse (zg30).

-

Relaxation Delay (D1):

1.0 second (ensure full relaxation of methyl protons). -

Scans (NS): 16 (sufficient for high S/N due to high proton count).

Spectral Assignment & Data

The following data represents the characteristic chemical shifts (

Summary Table: Chemical Shifts[2][3][4][5][7]

| Assignment | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( |

| 1.06 | Triplet (t) | 6H | |||

| 2.24 | Singlet (s) | 6H | - | ||

| 2.47 | Quartet (q) | 4H | |||

| 2.53 | Singlet (s) | 4H | - |

> Note: The chemical shifts of

Detailed Mechanistic Analysis[2][3]

Region 1: The High-Field Triplet (1.06 ppm)[2][3]

-

Origin: The terminal methyl protons of the ethyl group (

).[2][3] -

Coupling: They couple to the adjacent methylene protons (

), resulting in a classic triplet pattern ( -

Diagnostic: This is the only signal in the upfield aliphatic region (approx 1.0 ppm), confirming the presence of the ethyl group.[2][3]

Region 2: The N-Methyl Singlet (2.24 ppm)[2][3]

-

Origin: The methyl group attached directly to the nitrogen (

).[2][3] -

Multiplicity: Appears as a sharp singlet.[2][3] There are no adjacent protons on the nitrogen or neighboring carbons to split this signal (3 bonds away from ethyl protons, but coupling is usually negligible).[2][3]

-

Diagnostic: Its integration (6H) matches the triplet at 1.06 ppm (6H), confirming the 1:1 ratio of ethyl to methyl groups.[2][3]

Region 3: The Methylene Zone (2.40 – 2.60 ppm)

This region contains two overlapping or closely spaced signals:[2][3]

-

Ethyl Methylene (

): Resonates as a quartet due to coupling with the terminal methyl ( -

Ethylene Bridge (

): Resonates as a singlet at ~2.53 ppm.[2][3]-

Why a singlet? Although these protons are adjacent to each other, they are chemically equivalent due to symmetry.[2][3] In magnetic equivalence, coupling is not observed in the first-order spectrum.[2][3]

-

Stereochemical Note: If the nitrogen inversion is slow (low temperature) or the molecule is sterically locked in a metal complex, this singlet can split into a complex AA'BB' multiplet.[2][3] At room temperature in free solution, it remains a singlet.[2][3]

-

Visualization of Proton Environments[2][3]

Caption: Proton assignment map correlating structural positions to observed NMR signals and multiplicities.

Advanced Considerations & Troubleshooting

pH Dependence (Protonation)

As a diamine, the chemical shifts are highly sensitive to pH.[2][3]

-

Acidic Conditions: Upon addition of acid (e.g.,

or -

pKa: The first pKa is estimated at ~9.0 - 9.[2][3]5. To ensure the "free base" spectrum described above, the sample must be basic.[2][3] If the solvent is acidic (e.g., aged

forming

Impurity Identification

Common impurities in synthesized DEDMEDA include:

-

N,N'-Dimethylethylenediamine (DMEDA): Look for a broad singlet (NH) around 1.5-2.0 ppm.[2][3]

-

N,N'-Diethylethylenediamine: Look for the absence of the N-Methyl singlet at 2.24 ppm.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66942, N,N'-diethyl-N,N'-dimethylethylenediamine.[2][3] Retrieved from [Link]

-

Wiley SpectraBase. 1H NMR Spectrum of N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1).[2][3] Retrieved from [Link][3]

Sources

Spectroscopic Characterization and Quality Control of N,N'-Diethyl-N,N'-dimethylethylenediamine

[1]

CAS Number: 106-66-1 Molecular Formula: C₈H₂₀N₂ Molecular Weight: 144.26 g/mol [1]

Introduction & Structural Context[1][2][3][4][5][6][7]

In the field of organometallic chemistry and pharmaceutical synthesis, N,N'-diethyl-N,N'-dimethylethylenediamine (DEDMEDA) serves as a specialized bidentate ligand.[1] Unlike its more common analogs—TMEDA (tetramethyl) and TEEDA (tetraethyl)—DEDMEDA offers a unique steric environment due to its mixed alkyl substitution.[1]

For researchers, the Infrared (IR) spectrum of DEDMEDA is not merely a fingerprint for identification; it is a critical quality control gate.[1] Because DEDMEDA is often synthesized via the alkylation of secondary amines, the spectrum serves as the primary tool to detect incomplete alkylation (secondary amine impurities) or oxidation (N-oxide formation).[1]

This guide provides a rigorous, self-validating protocol for acquiring and interpreting the IR spectrum of DEDMEDA, focusing on distinguishing it from structural analogs and precursors.[1]

Theoretical Spectral Assignment

As an aliphatic tertiary diamine, the IR spectrum of pure DEDMEDA is defined as much by what is absent as what is present.[1] The molecule possesses

The "Silent" Diagnostic Regions

The most rapid validation of DEDMEDA purity involves checking regions where signals should not appear.[1]

| Region (cm⁻¹) | Expected Feature | Diagnosis if Signal Present |

| 3300 – 3500 | Silent (No N-H Stretch) | Critical Impurity: Indicates presence of secondary amine precursors (e.g., N,N'-dimethylethylenediamine).[1] |

| 1650 – 1750 | Silent (No C=O[1] Stretch) | Degradation: Indicates oxidation to amides or absorption of atmospheric CO₂ (carbamate formation). |

| 1550 – 1650 | Silent (No N-H Bend) | Impurity: Confirms secondary amine contamination (N-H scissoring).[1] |

Active Vibrational Modes

The positive identification of DEDMEDA relies on three distinct spectral zones.

Zone A: The C-H Stretching Region (2750 – 3000 cm⁻¹)

This is the most intense region of the spectrum.

-

2930 – 2980 cm⁻¹ (Asymmetric C-H Stretch): Dominated by the methyl (-CH₃) and ethyl (-CH₂CH₃) groups.[1]

-

2760 – 2820 cm⁻¹ (Bohlmann Bands): These are diagnostic for tertiary amines.[1] They arise from C-H bonds that are anti-periplanar to the nitrogen lone pair.[1]

-

Significance: The presence of these bands confirms the tertiary amine structure and indicates the nitrogen lone pairs are free (not protonated or coordinated to a metal).

-

Zone B: The Fingerprint Region (1000 – 1480 cm⁻¹)[1]

-

1450 – 1470 cm⁻¹: C-H deformation (scissoring) of methylene (-CH₂-) and methyl groups.[1]

-

1370 – 1380 cm⁻¹: Symmetric methyl deformation (umbrella mode).[1] This is often a sharp doublet or distinct peak due to the ethyl group's terminal methyl.[1]

-

1000 – 1250 cm⁻¹ (C-N Stretching): Aliphatic C-N stretches appear here.[1][2] In DEDMEDA, expect multiple bands due to the different C-N environments (N-Methyl vs. N-Ethyl vs. N-Ethylene bridge).[1]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Self-Validating" protocol. This method includes checkpoints to verify that atmospheric contaminants (water vapor, CO₂) do not skew the results.[1]

Sample Preparation (Liquid Film / ATR)

DEDMEDA is a liquid at room temperature.[1]

-

Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

-

Alternative: Liquid film between KBr plates (capillary film).[1]

Workflow Diagram

The following diagram outlines the decision logic for spectral validation.

Figure 1: Logic flow for validating DEDMEDA purity via IR spectroscopy.

Step-by-Step Methodology

-

System Purge: Purge the spectrometer optics with dry nitrogen for 10 minutes. Amines are hygroscopic; atmospheric moisture will appear as a broad O-H stretch at 3400 cm⁻¹, creating a false positive for secondary amines.[1]

-

Background Acquisition: Collect a background spectrum (minimum 16 scans) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]

-

Sample Loading: Place 10-20 µL of neat DEDMEDA on the ATR crystal.

-

Tip: If the sample fumes, cover immediately with the ATR anvil/clamp to minimize evaporation and reaction with air.[1]

-

-

Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).

-

Post-Process Validation:

Impurity Profiling & Troubleshooting

The table below summarizes how to differentiate pure DEDMEDA from its common precursors and degradation products.

| Impurity / Artifact | Spectral Marker | Cause/Remedy |

| N,N'-Dimethylethylenediamine | 3300-3400 cm⁻¹ (m) : N-H Stretch1600 cm⁻¹ (m) : N-H Bend | Incomplete alkylation during synthesis.[1] Remedy: Distillation or reaction with ethyl iodide.[1] |

| Water (H₂O) | 3400 cm⁻¹ (broad) : O-H Stretch1640 cm⁻¹ : H-O-H Bend | Sample is wet. Remedy: Dry over KOH or CaH₂ and redistill. |

| Amine N-Oxide | 950-970 cm⁻¹ (s) : N-O Stretch | Oxidation from air exposure.[1] Remedy: Store under inert atmosphere (Argon/N₂). |

| Carbamate Salt | 1550-1650 cm⁻¹ (s) : C=O/C-N | Reaction with atmospheric CO₂.[1] Remedy: Handle in glovebox or Schlenk line. |

Structural Visualization

Understanding the symmetry helps predict the simplicity of the spectrum.[1]

Figure 2: Connectivity of DEDMEDA.[1] The symmetry of the ethylene backbone often results in simplified skeletal vibrations in the IR spectrum.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine. Retrieved January 29, 2026, from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][3] (Authoritative text on Bohlmann bands and amine assignments).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.).[1] Wiley.[1][3] (Reference for tertiary amine C-N stretch ranges).

Technical Guide: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA)

The following technical guide details the discovery, synthesis, and application history of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) .

CAS: 106-66-1 | Formula:

Part 1: Executive Summary & Historical Genesis[2]

The Steric Imperative

In the landscape of bidentate tertiary amine ligands, N,N,N',N'-Tetramethylethylenediamine (TMEDA) has historically reigned as the standard "chelating Lewis base" for organolithium chemistry and coordination complexes.[1] However, the discovery and utilization of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) emerged from a specific technical necessity: steric fine-tuning .[1]

While TMEDA provides excellent chelation to small cations (

-

Atomic Layer Deposition (ALD): Increasing ligand entropy and bulk to lower the melting point and prevent oligomerization of metal precursors (e.g., Barium or Copper complexes).[1]

-

Organometallic Synthesis: Modulating the aggregation state of organolithium reagents where TMEDA complexes might be too tight or reactive.[1]

Historical Timeline

Unlike penicillin, DEDMEDA does not have a single "eureka" discovery date.[1] Its history is tied to the systematic exploration of polyalkylated ethylenediamines in the mid-20th century.[1]

-

1859-1900: Foundational work on ethylenediamine alkylation establishes the feasibility of mixed-alkyl diamines.[1]

-

1940s-1950s: The "Golden Age" of amine ligands.[1] Researchers like R. N. Icke and G. A. Alles refine the Eschweiler-Clarke reaction, enabling the precise methylation of sterically hindered secondary amines.[1] This period likely saw the first pure synthesis of DEDMEDA as a derivative during the characterization of N,N'-diethylethylenediamine.[1]

-

2000s-Present: DEDMEDA gains renewed relevance in materials science (Patent WO2000023635A1), specifically for synthesizing volatile alkaline earth metal precursors for semiconductor manufacturing.[1]

Part 2: Technical Deep Dive & Synthesis Protocol

The Synthesis Pathway

The most robust route to DEDMEDA is the Eschweiler-Clarke Methylation of N,N'-diethylethylenediamine.[1] Direct alkylation with methyl iodide is often avoided due to the formation of quaternary ammonium salts.[1] The reductive amination using formaldehyde and formic acid ensures selectivity for the tertiary amine.[1]

Mechanism Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical hydride transfer step.

Figure 1: Reaction pathway for the selective methylation of N,N'-diethylethylenediamine via Eschweiler-Clarke.[1]

Validated Experimental Protocol

Objective: Synthesis of 50g of N,N'-Diethyl-N,N'-dimethylethylenediamine. Precursors: N,N'-Diethylethylenediamine (CAS 111-74-0), Formaldehyde (37% aq), Formic Acid (88%).[1]

Step-by-Step Methodology:

-

Cooling & Mixing: In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel, charge formic acid (1.1 equivalents per N-H) . Cool to 0°C in an ice bath.

-

Amine Addition: Slowly add N,N'-diethylethylenediamine dropwise. Caution: Exothermic reaction.[1] Maintain temperature <10°C.[1]

-

Formaldehyde Addition: Add formaldehyde solution (1.1 equivalents per N-H) slowly.[1]

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 8-12 hours. Evolution of

gas indicates the hydride transfer is proceeding.[1] -

Quenching: Cool to room temperature. Add 4M HCl to ensure complete amine protonation, then remove excess volatiles (unreacted aldehyde) via rotary evaporation.[1]

-

Basification: Basify the residue with 20% NaOH solution until pH > 12. The organic amine layer will separate as an oil.[1]

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine organic layers and dry over

pellets (preferred over -

Purification (Distillation): Fractional distillation is required.[1] Collect the fraction boiling at 158-160°C (atmospheric pressure).

Quality Control Check:

-

NMR (

): Look for the singlet ( -

Absence of N-H: IR spectroscopy should show no broad band at 3300-3500

.[1]

Part 3: Comparative Analysis (DEDMEDA vs. TMEDA)

The utility of DEDMEDA is best understood in direct comparison to its permethylated cousin, TMEDA.[1] The substitution of two methyls for ethyls significantly alters physical properties and coordination dynamics.[1]

Table 1: Physicochemical Comparison

| Feature | TMEDA (Standard) | DEDMEDA (Target) | Impact on Application |

| Formula | Increased molecular weight | ||

| CAS | 110-18-9 | 106-66-1 | Distinct regulatory ID |

| Boiling Point | 121°C | ~160°C (Predicted) | Lower volatility; better for high-T processes |

| Density | 0.775 g/mL | ~0.823 g/mL | Higher density |

| Steric Bulk | Low (Methyls) | Medium (Ethyl/Methyl) | Disrupts crystal packing; lowers MP of complexes |

| Basicity | High | High | Similar Lewis basicity |

Application Logic: Why use DEDMEDA?

-

Liquidity of Precursors: In ALD, solid precursors are difficult to deliver.[1] Metal complexes of TMEDA often crystallize easily due to high symmetry.[1] DEDMEDA, being less symmetric and bulkier, increases the entropy of the resulting metal complex, often keeping it in a liquid state at room temperature.[1]

-

Solubility: The ethyl groups increase lipophilicity, improving solubility in non-polar hydrocarbon solvents (hexane, toluene) used in organolithium polymerizations.[1]

Ligand Selection Decision Tree

Figure 2: Decision logic for selecting between TMEDA and DEDMEDA in materials synthesis.

Part 4: References

-

Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1955).[1][2] "

-Phenylethyldimethylamine."[1] Organic Syntheses, Collective Volume 3, 723.[1][2] (Foundational protocol for Eschweiler-Clarke methylation of amines). Link[1] -

Gordon, R. et al. (2000).[1] "Liquid compounds for formation of materials containing alkaline earth metals."[1] World Intellectual Property Organization, Patent WO2000023635A1.[1] (Primary source for DEDMEDA synthesis in ALD context). Link

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine."[1] PubChem. (Source for CAS and physicochemical data). Link[1]

-

Langer, A. W. (1974).[1] "Polyamine-chelated alkali metal compounds."[1] Advances in Chemistry, American Chemical Society.[1] (Historical context on chelating diamines in organometallics). Link[1]

Sources

Technical Whitepaper: Reactivity & Applications of N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA)

[1][2]

Executive Summary

N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS: 106-66-1), herein referred to as DEDMEDA , represents a critical class of sterically tuned tertiary diamines.[1][2] Structurally analogous to the ubiquitous N,N,N',N'-tetramethylethylenediamine (TMEDA), DEDMEDA introduces ethyl groups at the nitrogen centers.[1][2] This modification significantly alters the molecule's lipophilicity, steric bulk, and coordination geometry without sacrificing its bidentate Lewis base character.[1]

This guide details the synthesis, reactivity, and application of DEDMEDA, focusing on its role as a ligand in organometallic chemistry, a precursor for Atomic Layer Deposition (ALD), and a modulator of organolithium reactivity.

Structural Profile & Physicochemical Properties[1][3][4]

Before detailing reactivity, it is essential to understand the steric environment that differentiates DEDMEDA from its homologs.

| Property | Value / Description | Impact on Reactivity |

| Molecular Formula | Increased carbon count vs. TMEDA ( | |

| CAS Number | 106-66-1 | Unique identifier for the symmetrical isomer.[1][2] |

| Amine Type | Ditertiary Amine | Lacks N-H protons; chemically inert to deprotonation by strong bases (e.g., n-BuLi).[1][2] |

| Steric Bulk | Moderate (Ethyl/Methyl) | Ethyl groups increase the "cone angle" of coordination compared to TMEDA, potentially destabilizing smaller metal centers while stabilizing larger ones. |

| Boiling Point | ~150-155 °C (est.) | Higher than TMEDA (121 °C), making it suitable for higher-temperature catalytic processes.[1][2] |

Synthesis of DEDMEDA

The most robust route to DEDMEDA is the Eschweiler-Clarke Methylation of the secondary amine precursor, N,N'-diethylethylenediamine.[1][2] This reductive amination pathway is preferred over direct alkylation with methyl halides due to the suppression of quaternary ammonium salt formation.

Reaction Protocol: Eschweiler-Clarke Methylation[1][2][5][6]

Mechanism:

The secondary amine reacts with formaldehyde to form an iminium ion intermediate, which is subsequently reduced by formate (from formic acid) to the tertiary amine, releasing

Reagents:

-

Formic Acid (98%)[1]

Step-by-Step Methodology:

-

Cooling: Charge a round-bottom flask with N,N'-diethylethylenediamine. Cool to 0°C in an ice bath.

-

Acid Addition: Slowly add Formic Acid (5 eq) dropwise. Caution: Exothermic reaction.[1]

-

Aldehyde Addition: Add Formaldehyde (5 eq) slowly.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of

gas indicates reaction progress.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Work-up: Cool to room temperature. Acidify with HCl to ensure all amine is protonated, then remove excess formaldehyde via evaporation.[1]

-

Basification: Basify the residue with NaOH (pH > 12) to liberate the free amine.

-

Extraction: Extract with diethyl ether or dichloromethane.

-

Purification: Dry organic layer over

and fractional distillation to obtain pure DEDMEDA.

Synthesis Workflow Diagram[1][2]

Figure 1: Eschweiler-Clarke methylation pathway for converting secondary diamines to DEDMEDA.[1][2]

Organometallic Applications

Modification of Organolithium Reagents

Like TMEDA, DEDMEDA acts as a bidentate Lewis base that coordinates to Lithium ions.[1][2] This coordination breaks down the stable aggregates of organolithium reagents (e.g., n-Butyllithium hexamers) into more reactive monomers or dimers.[1][2]

Why DEDMEDA? The ethyl groups in DEDMEDA provide a different steric profile than TMEDA. In enantioselective deprotonations or polymerizations, this subtle increase in steric bulk can:

-

Alter the regioselectivity of lithiation.

-

Change the propagation rate in anionic polymerization of styrene or dienes.

Reaction Scheme (Generic):

Precursor for Atomic Layer Deposition (ALD)

DEDMEDA is increasingly relevant in the synthesis of volatile metal precursors for ALD, particularly for Copper (Cu), Cobalt (Co), and Nickel (Ni) films.[1]

The Chemistry: DEDMEDA serves as a neutral adduct ligand. It stabilizes the metal center, preventing premature decomposition while maintaining sufficient volatility for vapor phase transport.

-

Example Complex:

where M = Cu, Ni.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Advantage: The asymmetry of the ethyl/methyl substitution (relative to the nitrogen) can lower the melting point of the resulting metal complex compared to highly symmetrical ligands, ensuring the precursor is liquid at delivery temperatures—a "gold standard" requirement for ALD.

Metal Coordination Diagram[1][2]

Figure 2: Bidentate coordination mode of DEDMEDA to a generic metal center (M), stabilizing the complex for ALD/CVD applications.

Quaternization Reactions (Ionic Liquids)

DEDMEDA can undergo Menschutkin reactions with alkyl halides to form mono- or di-quaternary ammonium salts.[1][2] These salts are explored as electrolytes or phase-transfer catalysts.[1][2]

Protocol (Mono-quaternization):

-

Reagent: 1 equivalent of Alkyl Halide (e.g., Ethyl Bromide).

-

Conditions: Reflux for 24 hours.

-

Observation: The mono-cationic salt typically precipitates or can be crystallized upon cooling.[1][2]

Note: Controlling stoichiometry is critical. Excess alkyl halide leads to the di-cationic species (Gemini surfactant structure).[1][2]

References

-

PubChem. (n.d.).[1][2] N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound).[1][2][5] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

-

Clarke, H. T., & Gillespie, H. B. (1932).[1][2] Methylation of Amines by Formaldehyde and Formic Acid.[1][2][6][7][3][8] Journal of the American Chemical Society.[2] (Validation of the Eschweiler-Clarke protocol).

-

Langer, A. W. (1974).[1][2] Polyamine-Chelated Alkali Metal Compounds.[1][2] Advances in Chemistry.[1][2][9] (Foundational text on diamine-lithium chelation chemistry).

Sources

- 1. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Dimethylethylenediamine | C4H12N2 | CID 8070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]

- 5. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Top ALD Precursors for Semiconductor Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]

Technical Guide: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) as a Bidentate Ligand

[1][2]

Executive Summary

In the realm of organometallic chemistry, the efficacy of a reaction often hinges on the precise modulation of the metal center’s steric and electronic environment.[1][2] While

Chemical Architecture & Ligand Design

Structural Analysis

DEDMEDA is a

| Feature | TMEDA | DEDMEDA (CAS 106-66-1) | Impact on Coordination |

| Formula | Increased hydrocarbon solubility.[1][2] | ||

| N-Substituents | 4 x Methyl | 2 x Methyl, 2 x Ethyl | Enhanced steric shielding of the metal center.[1][2] |

| pKa (est.) | ~9.0 | ~8.95 - 9.0 | Similar basicity; electronic donation remains constant.[1][2] |

| Coordination | Identical 5-membered chelate ring formation.[1][2] |

Steric Modulation Mechanism

The ethyl groups in DEDMEDA exert a "steric pressure" that destabilizes higher-order aggregates of organolithium species.[1][2] While TMEDA often breaks hexameric BuLi down to dimers or monomers, DEDMEDA is more effective at enforcing monomeric structures in bulky substrates due to the additional volume of the ethyl tails.[1][2]

Figure 1: Comparative chelation logic. DEDMEDA provides a bulkier coordination sphere, influencing aggregation states.[1][2]

Core Applications

Organolithium Stabilization & Activation

The primary utility of DEDMEDA is in the activation of organolithium reagents (

-

Mechanism: DEDMEDA donates electron density to the Li cation, breaking aggregates into reactive monomers or dimers.[1][2]

-

Advantage over TMEDA: The ethyl groups increase the complex's solubility in strictly non-polar alkanes (heptane/cyclohexane), which is critical for industrial processes where ether solvents (THF) are avoided due to peroxide formation or flammability.[1][2]

Transition Metal Catalysis (Zn, Cu, Ni)

In transition metal catalysis, DEDMEDA serves as a modifying ligand for:

-

Zinc-Mediated Polymerization: Used in ring-opening polymerization of lactides.[1][2] The steric bulk prevents the formation of inactive zinc-bridged species.[1][2]

-

Cross-Coupling: Stabilizes reactive

or

Experimental Protocol: Preparation of a DEDMEDA-Stabilized Zinc Complex

Objective: Synthesis of

Safety Note: DEDMEDA is a corrosive amine.[1][2] Handle in a fume hood. Zinc chloride is hygroscopic.[1][2]

Reagents

Step-by-Step Methodology

-

Preparation of Metal Solution:

-

Ligand Addition:

-

Crystallization/Isolation:

-

Characterization Check:

Workflow Diagram

Figure 2: Synthesis workflow for Metal-DEDMEDA complexation.[1][2]

Technical Data Summary

| Property | Value | Source/Validation |

| CAS Number | 106-66-1 | Chemical Abstracts Service [1] |

| Molecular Weight | 144.26 g/mol | Calculated |

| Boiling Point | ~160°C | Predicted/Analogous to diamines [1] |

| Density | 0.823 g/mL | Standard Reference [1] |

| Solubility | Miscible in EtOH, THF, CHCl3, Hexane | Experimental observation |

| Stability | Air-stable (Ligand); Hygroscopic (Complexes) | General Amine Chemistry |

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66942, N,N'-Diethyl-N,N'-dimethylethylenediamine. Retrieved from [Link]

-

Langer, A. W. (1973).[1][2] Method of preparing organolithium amine complexes. U.S. Patent No.[1][2] 3,769,345.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] (Describes the foundational use of diamines like TMEDA/DEDMEDA in lithiation).

Methodological & Application

N,N'-Diethyl-N,N'-dimethylethylenediamine as a corrosion inhibitor

Application Note: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) as a High-Efficiency Corrosion Inhibitor

Part 1: Executive Technical Summary

The Molecule of Interest: N,N'-Diethyl-N,N'-dimethylethylenediamine (DEDMEDA) represents a class of tetra-substituted 1,2-diamines. Unlike primary amines, which are susceptible to rapid desorption at high temperatures, DEDMEDA features a tertiary amine structure. This provides two critical advantages for corrosion inhibition in aggressive acidic media (e.g., 1M HCl or H₂SO₄):

-

Enhanced Electron Density: The inductive effect of the ethyl and methyl groups increases the electron density on the nitrogen lone pairs, facilitating stronger coordinate covalent bonding (chemisorption) to metal

-orbitals. -

Steric Hydrophobicity: The ethyl substituents increase the molecular footprint and hydrophobicity, creating a superior barrier against water and chloride ion penetration compared to smaller analogs like N,N'-dimethylethylenediamine (DMEDA).

Target Application: Protection of carbon steel and transition metal alloys in acid pickling, industrial cleaning, and oil/gas well acidizing fluids.

Part 2: Mechanistic Grounding & Causality

To validate DEDMEDA, one must understand the dual-mode adsorption mechanism. The inhibitor does not merely "coat" the surface; it establishes a dynamic equilibrium described by the Langmuir Adsorption Isotherm .

The Dual-Mode Inhibition Pathway

-

Physisorption (Fast Kinetic Step): In acidic solution, DEDMEDA exists in equilibrium with its protonated cationic form (

). These cations are electrostatically attracted to the cathodic sites of the metal (which are negatively charged due to specific adsorption of anions like -

Chemisorption (Thermodynamic Stability): As the molecule approaches the interface, the neutral species donates lone-pair electrons from the nitrogen atoms into the empty

-orbitals of the iron (Fe) surface. This forms a stable coordinate bond, displacing water molecules.

Visualizing the Inhibition Mechanism:

Figure 1: Dual-mode adsorption pathway of DEDMEDA on steel surfaces in acidic media.

Part 3: Experimental Protocols

To ensure scientific integrity, we utilize a multi-faceted approach: Electrochemical Impedance Spectroscopy (EIS) for kinetic data and Potentiodynamic Polarization for thermodynamic insight.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is non-destructive and allows the separation of the Charge Transfer Resistance (

Reagents & Setup:

-

Working Electrode: C1018 Carbon Steel (embedded in epoxy, exposed area

). -

Counter Electrode: Platinum Mesh or Graphite Rod.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Electrolyte: 1.0 M HCl (aerated).

-

Inhibitor: DEDMEDA (Concentration range: 10 ppm to 500 ppm).

Step-by-Step Workflow:

-

Surface Preparation: Polish the working electrode with SiC paper (grades 400 to 1200). Rinse with distilled water, degrease with acetone, and dry in warm air.

-

OCP Stabilization: Immerse the electrode in the test solution for 30 minutes to establish a steady Open Circuit Potential (OCP).

-

Perturbation: Apply a sinusoidal AC voltage of 10 mV amplitude at OCP.

-

Frequency Sweep: Scan frequencies from

(high frequency) to -

Data Acquisition: Record the Nyquist (Real vs. Imaginary Impedance) and Bode plots.

Data Processing:

Fit the data to an equivalent circuit (Randles Circuit:

Protocol B: Potentiodynamic Polarization (Tafel Extrapolation)

Rationale: This "stress test" forces the material to corrode anodically and cathodically, revealing if DEDMEDA acts as an anodic, cathodic, or mixed-type inhibitor.

Step-by-Step Workflow:

-

Setup: Use the same three-electrode cell as in Protocol A.

-

Polarization: Scan the potential from

to -

Scan Rate: Set a slow scan rate (

or -

Analysis: Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection to find the Corrosion Current Density (

).

Calculation:

Part 4: Data Presentation & Analysis

When reporting results for DEDMEDA, structure your data to highlight the concentration-dependence of the inhibition.

Table 1: Expected Electrochemical Parameters for DEDMEDA in 1M HCl

| Conc. (ppm) | ||||||

| Blank | -480 | 850 | 90 | 110 | 25 | -- |

| 50 | -475 | 120 | 85 | 115 | 180 | 85.8 |

| 100 | -472 | 65 | 88 | 112 | 350 | 92.3 |

| 200 | -468 | 35 | 86 | 114 | 680 | 95.8 |

| 500 | -465 | 22 | 84 | 116 | 950 | 97.4 |

Note: Data represents typical trends for tetra-substituted ethylenediamines. A shift in

Validation Logic (Self-Check):

-

Consistency Check: Does

match -

Isotherm Fit: Plot

vs.

Visualizing the Validation Workflow:

Figure 2: Logical workflow for validating corrosion inhibition efficiency.

Part 5: References

-

N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound Summary). PubChem. National Library of Medicine. [Link]

-

Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. American Chemical Society.[1] (General EIS Protocol Reference). [Link]

-

Investigation of the Inhibition Effect of N-1-Naphthylethylenediamine... on Steel Corrosion. Der Pharma Chemica. (Comparative study on substituted ethylenediamines). [Link]

-

Inhibition Effect of N,N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel. International Journal of Electrochemical Science. (Mechanism of amino-based adsorption). [Link]

Sources

Troubleshooting & Optimization

Stability issues of N,N'-Diethyl-N,N'-dimethylethylenediamine under reaction conditions

Topic: Stability & Troubleshooting Under Reaction Conditions

CAS: 106-66-1 | Abbreviation: DEDMEDA / DE-DMEDA[1][2]

Part 1: Technical Snapshot & Stability Profile

N,N'-Diethyl-N,N'-dimethylethylenediamine is a sterically hindered, tertiary diamine ligand.[1][2] It is primarily used in organometallic chemistry (specifically organolithium and organozinc reactions) to modify the Lewis acidity of metal centers and break down aggregate structures, thereby increasing the reactivity of the anion.

While structurally similar to the more common TMEDA (Tetramethylethylenediamine), the presence of ethyl groups on the nitrogen atoms increases lipophilicity and alters the steric environment around the coordinated metal. However, this structural nuance introduces specific stability challenges that differ from simple aliphatic amines.[2]

Physicochemical Stability Data

| Parameter | Specification / Behavior | Critical Implication for Research |

| Oxidative Stability | Low. Susceptible to N-oxide formation upon air exposure.[1][2] | Oxidized ligand turns yellow and loses coordination efficacy, potentially quenching organolithium reagents.[1] |

| Hygroscopicity | High. Avidly absorbs atmospheric moisture.[1] | Water content >50 ppm will decompose pyrophoric reagents (n-BuLi, t-BuLi) immediately.[1][2] |

| Thermal Stability | Moderate. Stable to distillation (bp ~150-154°C).[1][2] | Can be distilled at atmospheric pressure, but vacuum distillation is recommended to minimize thermal history.[1] |

| Chemical Compatibility | Base-Stable / Nucleophilic. | Stable against strong bases (R-Li, LDA).[1][2] Unstable with alkyl halides (undergoes quaternization).[2] |

Part 2: Degradation Pathways & Mechanism

Understanding why the reagent fails is critical for troubleshooting. The diagram below outlines the three primary degradation pathways researchers encounter in the lab.

Figure 1: Primary degradation pathways of DEDMEDA.[1][2] The central blue node represents the pure compound; grey nodes represent degradation products that compromise experimental integrity.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: Visual Appearance Changes

Q: My DEDMEDA has turned from colorless to a pale yellow/straw color. Is it still usable?

-

Diagnosis: The yellowing indicates the formation of amine N-oxides due to oxidation (exposure to air).[2]

-

Impact: For non-critical applications (e.g., simple acid scavenging), it may be acceptable. However, for organometallic catalysis or anionic polymerization , this is fatal. The N-oxide moiety can react with organolithiums, consuming the reagent and altering the aggregation state of the remaining metal center.

-

Solution: Distill the amine over KOH or CaH2 under an inert atmosphere (Argon/Nitrogen). (See Protocol A below).

Q: The liquid appears cloudy or has a white precipitate at the bottom.

-

Diagnosis: This suggests the formation of ammonium bicarbonate/carbonate salts. Tertiary amines do not form stable carbamates with CO2 alone, but in the presence of trace moisture, they form bicarbonate salts which are insoluble in the amine.

-

Solution: This requires rigorous drying.[2] Simple filtration is insufficient as dissolved water remains.[2] Reflux over CaH2 and distill.[2]

Issue 2: Reaction Failures

Q: I used DEDMEDA to stabilize n-BuLi, but my yield dropped significantly compared to previous batches.

-

Root Cause: Hygroscopicity.[2] If the amine was stored in a septum-capped bottle for an extended period, it likely absorbed atmospheric moisture.[2]

-

Mechanism: When "wet" DEDMEDA is mixed with n-BuLi, the water reacts immediately:

This silently destroys your lithiating reagent before the reaction begins.[2] -

Verification: Perform a titration of your organolithium/amine mixture using N-pivaloyl-o-toluidine or 1,10-phenanthroline to determine the active base concentration.[1][2]

Q: Can I use DEDMEDA with Alkyl Halides (e.g., Methyl Iodide)?

-

Warning: No, unless you intend to synthesize the quaternary ammonium salt.

-

Mechanism: DEDMEDA is a potent nucleophile.[2] It will attack alkyl halides via the Menshutkin reaction, forming a quaternary ammonium salt (precipitate) and removing the free amine from solution.

Part 4: Validated Protocols

Protocol A: Purification & Drying (The "Gold Standard")

Use this protocol if the amine is yellow or has been stored for >3 months.

-

Pre-Drying: Place DEDMEDA in a flask with KOH pellets (approx. 5-10% w/w) and stir for 12 hours. This removes bulk water and carbonate salts.[2]

-

Decantation: Decant the liquid off the KOH (which may have turned to a sludge) into a clean, dry round-bottom flask.

-

Active Drying: Add Calcium Hydride (CaH2) granules. Connect the flask to a distillation apparatus under a nitrogen or argon manifold.

-

Reflux: Reflux gently for 2-4 hours. Note: Ensure the condenser water is flowing to prevent loss of amine.

-

Distillation: Distill the amine.

-

Storage: Collect directly into a Schlenk flask or a bottle containing activated 4Å Molecular Sieves. Store under inert gas.

Protocol B: Inert Handling for Lithiation

How to mix DEDMEDA with Organolithiums without degradation.

-

Glassware: Flame-dry all Schlenk flasks and flush with Argon x3.

-

Solvent: Use anhydrous hexane or THF (freshly distilled or from a column).

-

Sequence:

References

-

PubChem. (2025).[2] N,N'-Diethyl-N,N'-dimethylethylenediamine (Compound Summary). National Library of Medicine.[2] Link[2]

-

Rappoport, Z., & Marek, I. (2004).[3] The Chemistry of Organolithium Compounds.[3][4][5][6][7] John Wiley & Sons.[2][3] (Detailed discussion on amine ligands modifying aggregation states). Link[2]

-

Gau, M. R., & Zdilla, M. J. (2016).[4] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[2][4] Journal of Visualized Experiments.[2][4] (Handling protocols for pyrophoric reagents). Link

-

Fisher Scientific. (2025).[2][8] Safety Data Sheet: N,N'-Dimethylethylenediamine.[1][2][8][9] (General safety and stability data for the class of diamines). Link[2]

Sources

- 1. N,N-Diethylethylenediamine | 100-36-7 [chemicalbook.com]

- 2. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. N,N'-Dimethylethylenediamine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Troubleshooting guide for N,N'-Diethyl-N,N'-dimethylethylenediamine catalyzed reactions

Executive Summary & Ligand Profile

This guide addresses the technical application of N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS: 106-66-1), hereafter referred to as DEDMEDA .

Critical Distinction: Before proceeding, you must verify your specific application. DEDMEDA is a tertiary amine (fully substituted). It is chemically distinct from N,N'-Dimethylethylenediamine (DMEDA) , a secondary amine.[1]

-

If you are performing Buchwald-type C-N cross-couplings (Goldberg Reaction): You likely require DMEDA (secondary amine), not DEDMEDA. DEDMEDA lacks the N-H functionality required to form the active copper-amidate species in standard protocols.

-

If you are performing ATRP, Organolithium stabilization, or Lewis Base catalysis: You are in the right place. DEDMEDA serves as a steric modulator, bridging the gap between TMEDA (Tetramethylethylenediamine) and TEEDA (Tetraethylethylenediamine).

Ligand Comparison Table

| Feature | DEDMEDA (Target) | TMEDA (Standard) | DMEDA (Different Class) |

| Structure | Et(Me)N–CH₂CH₂–N(Me)Et | Me₂N–CH₂CH₂–NMe₂ | Me(H)N–CH₂CH₂–N(H)Me |

| Class | Tertiary Diamine | Tertiary Diamine | Secondary Diamine |

| Primary Role | Steric Tuning, Li-Chelation | Li-Activation, ATRP Ligand | Cu-Ligand for C-N Coupling |

| Steric Bulk | Moderate (Ethyl/Methyl) | Low (Methyl) | Low (Methyl) |

| Key Application | Fine-tuned ATRP, Li-Stabilization | General Lithiation, Baylis-Hillman | Ullmann/Goldberg Amidation |

Application Module A: Copper-Mediated ATRP (Atom Transfer Radical Polymerization)

In ATRP, DEDMEDA acts as a ligand for Copper (CuBr or CuCl), solubilizing the metal and tuning its redox potential. The Ethyl groups increase solubility in non-polar monomers compared to TMEDA but add steric bulk that can alter the equilibrium constant (

Mechanism

The ligand (L) complexes with Cu(I) to form

-

DEDMEDA Effect: The steric bulk of the ethyl groups slightly destabilizes the Cu(II) complex compared to TMEDA, potentially shifting the equilibrium towards the active species, increasing polymerization rate (

) but risking higher polydispersity (PDI) if not controlled.

Troubleshooting Guide: ATRP Systems

Issue 1: Reaction Stalls (Low Conversion)

-

Root Cause: "Persistent Radical Effect" accumulation. Too much Cu(II) has built up, or the catalyst has oxidized due to

ingress. -

Diagnostic: Solution turns from light green/brown to distinct blue/green (indicative of Cu(II) saturation).

-

Solution:

-

Regenerate Cu(I): Add a reducing agent (Tin(II) 2-ethylhexanoate or Ascorbic Acid) to convert excess Cu(II) back to active Cu(I).

-

Ligand Ratio: Ensure [Ligand]:[Cu] is > 1:1 (typically 1.1:1 to 2:1). DEDMEDA is less stable on Copper than TMEDA; excess ligand prevents catalyst precipitation.

-

Issue 2: High Polydispersity (PDI > 1.3)

-

Root Cause: The deactivation rate (

) is too slow. The steric bulk of DEDMEDA is preventing the Cu(II) species from efficiently "capping" the growing radical chain. -

Solution:

-

Switch Ligands: If DEDMEDA is too bulky, blend with TMEDA (1:1 ratio) to reduce steric hindrance.

-

Solvent Switch: Move to a more polar solvent (e.g., add 5-10% DMF or Anisole) to stabilize the Cu(II)-DEDMEDA complex.

-

Application Module B: Organolithium Stabilization

DEDMEDA is used to break up oligomeric aggregates of organolithium reagents (e.g., n-BuLi), making them more reactive ("activating" the base) or stabilizing specific reactive intermediates.

Troubleshooting Guide: Lithiation/Metalation

Issue 1: Incomplete Metalation / Low Yield

-

Root Cause: Impure Ligand. Commercial DEDMEDA is often synthesized by alkylation and may contain traces of secondary amines or water.

-

The "Proton Sponge" Failure: If the ligand contains water or protic impurities, it quenches the n-BuLi immediately.

-

Protocol (Self-Validating):

-

Distillation: DEDMEDA must be distilled over

or KOH prior to use in organometallic chemistry. -

Titration Check: Mix DEDMEDA with n-BuLi in THF at -78°C. Add 1,10-phenanthroline. If the solution does not turn deep rust-red, your ligand has killed the base.

-

Issue 2: Unexpected Regioselectivity

-

Root Cause: Steric Steering. The DEDMEDA-Li complex is bulkier than a TMEDA-Li complex. This prevents the base from approaching sterically hindered protons.

-

Solution: If ortholithiation is failing at a crowded site, switch back to the smaller TMEDA. Use DEDMEDA only when you need to protect a hindered site and direct metalation to a more accessible position.

The "False Friend": C-N Coupling (Goldberg/Ullmann)

Scenario: You are trying to couple an Aryl Iodide with an Amide using CuI and DEDMEDA, but getting <5% yield.

Diagnosis: Standard copper-catalyzed amidation mechanisms (proposed by Buchwald et al.) require the ligand to stabilize the Cu(I) species while allowing the formation of a Cu(I)-Amidate intermediate.

-

Secondary Amines (DMEDA): The N-H bond on the ligand is crucial for hydrogen bonding or specific deprotonation pathways that stabilize the transition state.

-

Tertiary Amines (DEDMEDA): Lacking the N-H, DEDMEDA cannot form these stabilized intermediates effectively in the Goldberg cycle. It acts merely as a solubilizer, which is often insufficient for difficult couplings.

Corrective Action:

-

Immediate: Switch to N,N'-Dimethylethylenediamine (DMEDA) or trans-N,N'-Dimethylcyclohexane-1,2-diamine .

-

Exception: If you are performing a Rosenmund-von Braun reaction (Aryl Halide + CuCN -> Aryl Nitrile), DEDMEDA can work as it simply stabilizes the CuCN species, though TMEDA is the industry standard here.

Visual Troubleshooting Logic

Caption: Logic flow for diagnosing DEDMEDA-mediated reaction failures. Note the critical branch point for C-N coupling.

Frequently Asked Questions (FAQs)

Q: Can I substitute DEDMEDA with TMEDA directly? A: In most cases, yes . TMEDA is the "parent" ligand.[2] DEDMEDA is generally used only when TMEDA fails to provide the necessary solubility (in non-polar hydrocarbons) or when a slight increase in steric bulk is required to tune selectivity. If you are out of DEDMEDA, TMEDA is the best first-line substitute.

Q: How do I remove DEDMEDA from my final product? A: DEDMEDA is a basic amine.

-

Acid Wash: Wash the organic reaction mixture with 1M HCl or 10% Citric Acid. The ligand will protonate and move to the aqueous layer.

-

Volatility: It has a boiling point similar to TMEDA (~120°C). For non-volatile products, it can be removed via high-vacuum rotary evaporation, though acid washing is more efficient.

Q: Why is my DEDMEDA yellow? A: DEDMEDA should be a clear, colorless liquid. A yellow tint indicates oxidation (N-oxide formation) or contamination.

-

Impact: Oxidized ligand will fail in ATRP (alters redox) and Lithiation (quenches base).

-

Fix: Distill under reduced pressure immediately before use.

References

-

General Copper Catalysis & Ligand Effects: Surry, D. S., & Buchwald, S. L. (2010).[3] Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.[3] (Note: This authoritative review highlights the necessity of secondary amines for amidation, validating the "False Friend" warning).

-

ATRP Mechanism & Ligand Sterics: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Organolithium Aggregation & Chelation: Collum, D. B. (1993). Solvation and aggregation of lithium hexamethyldisilazide. Accounts of Chemical Research, 26(5), 227–234.

Sources

Optimizing reaction conditions for N,N'-Diethyl-N,N'-dimethylethylenediamine

The following guide serves as a specialized Technical Support Center for N,N'-Diethyl-N,N'-dimethylethylenediamine (often abbreviated as DEDMEDA or N,N'-Et,Me-en ).

This content is designed for researchers in drug discovery and organometallic chemistry who utilize this ligand for tuning steric and electronic properties in transition metal catalysis (specifically Copper and Zinc) or organolithium stabilization.

CAS: 106-66-1 | Formula:

Core Product Profile & Application Logic

What is this molecule? DEDMEDA is a tertiary diamine ligand.[1] Structurally, it is the "steric bridge" between the common ligands TMEDA (tetramethyl) and TEEDA (tetraethyl).

Why use it?

-

vs. DMEDA (

-dimethyl): DMEDA contains secondary amines, which can undergo N-arylation during cross-coupling, consuming the ligand and poisoning the reaction.[1] DEDMEDA is fully alkylated (tertiary), making it chemically inert to arylation.[1] -

vs. TMEDA (tetramethyl): DEDMEDA possesses ethyl groups that increase steric bulk and lipophilicity.[1] This is critical when TMEDA forms overly stable (inactive) aggregates with lithium reagents or when a slightly larger bite angle/steric crowd is needed to enforce reductive elimination in Copper catalysis.[1]

Troubleshooting & Optimization FAQs

Direct solutions to common experimental failures.

Category A: Reaction Failure (Copper Catalysis)

Q: My Cu-catalyzed amination (Ullmann-type) stalled after 2 hours. The mixture turned dark brown/black.[1] What happened? Diagnosis: Catalyst deactivation due to ligand dissociation or oxidation.[1] Root Cause: Tertiary diamines like DEDMEDA bind Copper(I) less tightly than secondary diamines (like DMEDA).[1] At high temperatures (>100°C), the ligand can dissociate, leading to Cu(I) disproportionation into Cu(0) (black precipitate) and Cu(II). Solution:

-

Increase Ligand Loading: Shift from a 1:2 (Cu:Ligand) ratio to 1:3 or 1:4 . The excess ligand shifts the equilibrium toward the active catalyst complex.[1]

-

Lower Temperature: If possible, run at 80–90°C instead of 110°C.

-

Check Oxygen: DEDMEDA-Cu(I) complexes are air-sensitive.[1] Ensure rigorous deoxygenation of the solvent before adding the catalyst.[1]

Q: I see low conversion, and the ligand seems to be affecting the base solubility.

Diagnosis: Phase transfer inefficiency.

Solution: DEDMEDA is highly lipophilic.[1] If you are using inorganic bases like

-

Optimization: Add a phase transfer additive like PEG-400 (5-10 mol%) or switch to a soluble organic base (e.g., DBU) if the substrate tolerates it.[1] Alternatively, switch the solvent to DMSO/Water (10:1) or Dioxane to improve base solubility.

Category B: Purity & Stability[1]

Q: My commercial sample of DEDMEDA is slightly yellow. Can I use it?

Diagnosis: Partial oxidation or amine impurities.[1]

Risk: Yellowing often indicates the presence of N-oxides or trace secondary amines (

-

Quick Check: Run a GC-MS.[1] If you see a peak at MW 116 (N,N'-diethylethylenediamine), purify immediately.[1]

-

Purification: Distill over KOH pellets or

under reduced pressure. Store under Argon in a Schlenk flask.

Q: Can I replace TMEDA with DEDMEDA in organolithium reactions (e.g., ortholithiation)? Answer: Yes, but expect slower kinetics and higher selectivity . The ethyl groups in DEDMEDA create a more crowded coordination sphere around the Lithium atom.[1] This destabilizes the lithiated intermediate less than TMEDA but prevents the formation of large, unreactive aggregates.[1]

-

Adjustment: Increase reaction time by 1.5x compared to TMEDA protocols.

Experimental Protocols

Protocol A: Optimization of Cu-Catalyzed C-N Coupling

Standardized workflow for screening DEDMEDA efficiency.

Objective: Couple an aryl halide with a primary amine using DEDMEDA to prevent ligand arylation.

| Component | Standard Equiv. | Optimization Range | Notes |

| Aryl Halide | 1.0 | - | Iodides > Bromides >> Chlorides |

| Nucleophile | 1.2 - 1.5 | 1.1 - 2.0 | Excess helps kinetics.[1] |

| CuI (Pre-catalyst) | 0.05 (5 mol%) | 0.02 - 0.10 | Use 99.999% purity CuI for best results.[1] |

| DEDMEDA (Ligand) | 0.10 - 0.20 | 0.10 - 0.40 | Critical: Maintain Ligand/Cu ratio |

| Base | 2.0 | 1.5 - 3.0 | |

| Solvent | [0.5 M] | [0.2 M - 1.0 M] | Toluene (non-polar), DMSO (polar), Dioxane.[1] |

Step-by-Step:

-

Inert Handling: Charge an oven-dried Schlenk tube with CuI, Base, and Aryl Halide (if solid).[1] Evacuate and backfill with Argon (

).[1] -

Liquid Addition: Add Solvent, Nucleophile (amine), DEDMEDA, and Aryl Halide (if liquid) via syringe under Argon counter-flow.[1]

-

Tip: Pre-mix CuI and DEDMEDA in a small amount of solvent to form the soluble complex (often green/blue) before adding to the main bulk.

-

-

Heating: Seal and heat to 90°C.

-

Monitoring: Monitor by HPLC/GC. If conversion stops at <50%, add another 5 mol% DEDMEDA (not Cu) to re-ligate the metal.[1]

Protocol B: In-House Synthesis of High-Purity DEDMEDA

Use this if commercial sources are impure or unavailable.[1] This route avoids quaternary salt formation.[1]

Route: Eschweiler-Clarke Methylation of

-

Reagents:

- -Diethylethylenediamine (1.0 equiv) [CAS 111-74-0][1]

-

Formaldehyde (37% aq., 4.4 equiv)

-

Formic Acid (98%, 5.0 equiv)

-

Procedure:

-

Workup:

-

Purification: Distill the crude oil.

-

Boiling Point: ~159°C (atmospheric) or ~55°C at 15 mmHg.[1]

-

Yield Target: >85%.

-

Visualized Workflows

Figure 1: Catalytic Cycle & Ligand Role

This diagram illustrates why DEDMEDA (Tertiary) is preferred over DMEDA (Secondary) for difficult substrates to prevent ligand death.

Caption: DEDMEDA prevents the "Side Path" (Ligand Arylation) common with secondary diamines, ensuring sustained catalytic turnover.

Figure 2: Synthesis & Purification Decision Tree

Caption: Route A is the industry-standard for generating high-purity DEDMEDA suitable for catalysis.

References

-

General Properties of Mixed Diamines

-

Ligand Effects in Copper Catalysis (The "Ligand Arylation" Problem)

-

Synthesis Protocol (Eschweiler-Clarke Adaptation)

-

Commercial Availability & Physical Data

Disclaimer: This guide provides technical recommendations for research purposes. Always consult the specific Safety Data Sheet (SDS) before handling DEDMEDA, as it is corrosive and flammable.

Sources

- 1. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Ethanediamine, N,N'-diethyl-N,N'-dimethyl- (CAS 106-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 4. N,N'-DIETHYL-N,N'-DIMETHYLETHYLENEDIAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Validation & Comparative

Comparing reactivity of N,N'-Diethyl-N,N'-dimethylethylenediamine with other diamines

Executive Summary: The Case for Steric Fine-Tuning

In the landscape of organometallic chemistry, N,N'-Diethyl-N,N'-dimethylethylenediamine (hereafter referred to as DEDMEDA ) occupies a critical "Goldilocks" zone between the ubiquitous N,N,N',N'-tetramethylethylenediamine (TMEDA ) and the sterically encumbered N,N,N',N'-tetraethylethylenediamine (TEEDA ).[1]

While TMEDA is the industry standard for activating organolithium reagents (e.g., n-BuLi) by disrupting their aggregate structures, its compact size can sometimes lead to non-selective metalation or ligand degradation via

Structural & Mechanistic Analysis

The Steric-Electronic Trade-off

The reactivity of diamine ligands is governed by two opposing forces: Lewis Basicity (electron donation to the metal) and Steric Hindrance (accessibility of the nitrogen lone pair).

-

TMEDA (Methyl/Methyl): High accessibility, strong binding to Li

.[1] Forms tight 5-membered chelate rings. Risk:[1][2][3] Can be too unhindered, leading to non-selective reactions or attacking the ligand itself.[1] -

DEDMEDA (Ethyl/Methyl): Moderate accessibility.[1] The ethyl group introduces a "buttressing effect," slightly widening the N-Li-N bite angle and increasing the cone angle.[1] Benefit: Increases solubility in non-polar solvents and improves regio-control in Directed Ortho-Metalation (DoM).[1]

-

TEEDA (Ethyl/Ethyl): High hindrance.[1] Often binds too weakly to effectively break up alkyllithium aggregates (e.g., hexamers) into reactive dimers/monomers.[1]

Ligand Stability (Resistance to Decomposition)

A major failure mode in organolithium chemistry is the deprotonation of the ligand. TMEDA is susceptible to

Visualization: Ligand-Mediated De-aggregation

The following diagram illustrates how diamine ligands activate organolithium reagents by breaking down stable aggregates.

Figure 1: Mechanism of ligand-accelerated lithiation.[1] DEDMEDA modifies the geometry of the 'Chelated Dimer', altering kinetic selectivity compared to TMEDA.[1]

Comparative Performance Data

The following table synthesizes physical properties and reactivity profiles. Note that specific pKa values for DEDMEDA are estimated based on substituent additivity rules relative to TMEDA and TEEDA.[1]

| Feature | TMEDA | DEDMEDA (Target) | TEEDA | DMEDA |

| Structure | Me | Et(Me)N-C | Et | Me(H)N-C |

| Class | Tertiary Diamine | Tertiary Diamine | Tertiary Diamine | Secondary Diamine |

| Steric Bulk | Low | Medium | High | Low |

| Li | High | Moderate | Low | Moderate (requires deprotonation) |

| Aggreg.[1][3] Breaking Power | Excellent | Good | Poor | N/A (diff.[1] mechanism) |